Home > Products > Screening Compounds P142000 > 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro-
2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- - 141106-56-1

2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro-

Catalog Number: EVT-509335
CAS Number: 141106-56-1
Molecular Formula: C9H9N3O
Molecular Weight: 175.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-Dihydro-4-methyl-5-[4-(methylthio)-benzoyl]-2H-imidazol-2-one (MDL 17043)

  • Compound Description: MDL 17043 is a non-catecholamine, non-glycoside cardiotonic agent. Research indicates that it exhibits significant inotropic effects, increasing cardiac contractile force with minimal impact on heart rate or blood pressure. Studies demonstrate its efficacy in various models, including isolated muscle preparations and whole animal models of heart failure. [, ]

4-Ethyl-1,3-dihydro-5-4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

  • Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. [] Researchers explored N-acyl prodrug derivatives to enhance its bioavailability.
  • Relevance: This compound shares the 1,3-dihydro-2H-imidazol-2-one core with 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one. The presence of the 4-aroyl substituent, particularly with a 4-methoxy or 4-methylthiobenzoyl group, is a common structural feature associated with cardiotonic activity in this class of compounds, as highlighted in the research on 4-aroyl-1,3-dihydro-2H-imidazol-2-ones. [, ]

1,3-Dihydro-4-(4-methoxybenzoyl)-5-methyl-2H-imidazol-one (Compound 6)

  • Compound Description: This compound displayed a dose-dependent positive inotropic effect and reversed the cardiac depressant effects of pentobarbital in a dog heart-lung preparation. []
  • Relevance: This compound, like 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one, belongs to the 4-aroyl-1,3-dihydro-2H-imidazol-2-one class, characterized by their cardiotonic properties. The presence of the 4-aroyl group, especially when substituted with a 4-methoxybenzoyl group, significantly contributes to the inotropic activity observed in this compound and others within this class. []

1,3-Dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one (Compound 17)

  • Compound Description: This compound showed promising cardiotonic activity and was selected for clinical trials. []
  • Relevance: Similar to 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one, this compound falls under the category of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, known for their cardiotonic effects. The presence of the 4-aroyl substituent, particularly with a 4-methylthiobenzoyl group, plays a crucial role in its inotropic activity, a characteristic shared among compounds within this class. []
  • Compound Description: This series of compounds exhibited positive inotropic effects alongside increases in heart rate and decreases in blood pressure. [] One specific compound from this series (compound 8 in the cited study) entered clinical trials for congestive heart failure.
  • Relevance: These compounds share the 1,3-dihydro-2H-imidazol-2-one core structure with 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one. Replacing the 4-aminophenyl group in the target compound with a 4-pyridoyl group yields this series. This modification at the 4-position maintains the cardiotonic activity, highlighting the importance of this structural feature for this pharmacological effect. []

5-Alkyl/aryl-4-(2-aminophenyl)-1,3-dihydro-2H-imidazol-2-ones

  • Compound Description: This series of compounds was synthesized and characterized as part of a study investigating the interconversion of imidazolone and indole derivatives. []
  • Relevance: These compounds are structurally analogous to 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one, with the key difference being the position of the aminophenyl substituent on the core imidazolone ring. [] The research highlights the possibility of interconversions between related indole and imidazolone structures.

1,3-Dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115)

  • Compound Description: LY195115 is a potent cardiotonic agent that acts as a potent inhibitor of cyclic AMP phosphodiesterase. [, ]
Overview

2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- is a heterocyclic compound that belongs to the class of imidazoles. This compound features a fused ring structure with an imidazole core and an amine substituent, which imparts various biological activities. The presence of the 4-(4-aminophenyl) group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source and Classification

This compound falls under the category of 1,3-dihydro-2H-imidazol-2-one derivatives, which are known for their diverse biological properties. The classification of this compound can be further specified as follows:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Imidazoles
  • Functional Group: Amino group

The structural formula indicates that it contains both nitrogen atoms in the imidazole ring and an amino group attached to a phenyl moiety.

Synthesis Analysis

The synthesis of 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- can be approached through several methods:

  1. Condensation Reactions: One common method involves the reaction of an appropriate amino ketone with cyanates or isocyanates. For instance, the reaction of 1-(4-aminophenyl)ethan-1-one with cyanates under reflux conditions can yield imidazole derivatives with high yields (85–94%) .
  2. Cyclization Reactions: Another method involves cyclization of α-amino carboxylic acid hydrazides or orthoesters with amino amides, which leads to the formation of imidazolones through acid-catalyzed reactions .
  3. One-Pot Reactions: Recent advancements have introduced one-pot multi-step reactions that streamline the synthesis process while maintaining high yields. For example, a three-step synthesis involving aza-Wittig reactions has been reported to produce bicycloimidazol-4-ones efficiently .

Technical Details

The technical aspects of these synthesis methods often involve controlling reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and the presence of catalysts or bases to facilitate cyclization and improve yields.

Molecular Structure Analysis

The molecular structure of 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- can be described as follows:

  • Molecular Formula: C10H10N4O
  • Molecular Weight: Approximately 206.21 g/mol
  • Structural Features:
    • A five-membered imidazole ring containing two nitrogen atoms.
    • An amino group (-NH2) attached to a phenyl ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- is characterized by its ability to undergo various transformations:

  1. Alkylation Reactions: The presence of the amino group allows for alkylation reactions using alkyl halides in the presence of bases like triethylamine or potassium hydroxide .
  2. Oxime Formation: The carbonyl groups present in related compounds can react with hydroxylamine to form oximes, demonstrating versatility in functional group transformations .
  3. Derivatization: Further derivatization can lead to a range of functionalized imidazole derivatives with enhanced biological activity.

Technical Details

Reactions are often monitored using spectroscopic methods (NMR, IR) to ensure successful transformations and to characterize products.

Mechanism of Action

The mechanism by which 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- exerts its biological effects is not fully elucidated but may involve:

  1. Receptor Interaction: Compounds in this class often act as agonists or antagonists at specific receptors due to their structural similarity to endogenous ligands.
  2. Enzyme Inhibition: They may also function as inhibitors for various enzymes involved in disease pathways.

Data on specific interactions and pathways are typically derived from pharmacological studies and structure-activity relationship analyses.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.

Relevant Data

Properties such as melting point, boiling point, and spectral data (NMR shifts) provide insights into its chemical behavior and stability.

Applications

This compound has several scientific uses:

  1. Medicinal Chemistry: Due to its potential biological activity, it is investigated for therapeutic applications against various diseases including cancer and metabolic disorders.
  2. Research Applications: Used as a building block for synthesizing more complex heterocyclic compounds that may exhibit novel pharmacological properties .
  3. Drug Development: Ongoing research focuses on optimizing its structure for improved efficacy and reduced side effects in clinical settings.
Introduction to the Imidazolone Core in Medicinal Chemistry

The imidazolone heterocycle represents a structurally versatile and pharmacologically significant chemotype in drug discovery. Characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions (1 and 3) and a carbonyl group at position 2, this scaffold demonstrates remarkable physicochemical properties, including water solubility, amphoteric character, and the capacity for hydrogen bonding interactions critical for biological activity [5]. The 4-(4-aminophenyl) substitution pattern introduces an electron-rich aromatic system with hydrogen-bonding capabilities, creating distinctive molecular recognition properties. This combination of a heterocyclic core with specific aromatic substitution has positioned derivatives like 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one as valuable templates for targeting diverse biological pathways, particularly in inflammation modulation, cancer therapeutics, and cardiovascular interventions [2] [3] [7].

Historical Evolution of Imidazolone Derivatives in Drug Discovery

The medicinal exploration of imidazolones spans over a century of chemical innovation, beginning with Heinrich Debus's pioneering synthesis of imidazole (then termed glyoxaline) in 1858 via the reaction of glyoxal, formaldehyde, and ammonia [5]. While early derivatives showed limited pharmacological application, the latter half of the 20th century witnessed significant breakthroughs. The approval of dacarbazine (an imidazole carboxamide derivative) in 1975 for Hodgkin's lymphoma and metastatic melanoma marked the scaffold's entry into oncology [1]. A pivotal advancement occurred in 1982 with the discovery that 4-aroyl-1,3-dihydro-2H-imidazol-2-ones exhibited potent cardiotonic activity unrelated to classical mechanisms like digitalis glycosides or catecholamines [3]. This discovery, exemplified by 1,3-Dihydro-4-(4-methoxybenzoyl)-5-methyl-2H-imidazol-2-one (6) and 1,3-Dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one (17), demonstrated dose-dependent increases in cardiac contractile force (inotropic effect) in anesthetized dogs and dog heart-lung preparations. Compound 17 (MDL 17,043) progressed to clinical trials, validating the imidazolone core as a source of novel pharmacophores [3]. Subsequent decades saw diversification, with imidazolones explored as AMPA receptor antagonists for neurological disorders [6], NLRP3 inflammasome inhibitors for inflammatory diseases [7], and anticancer agents targeting diverse pathways [2] [8]. The evolution underscores a transition from serendipitous discovery to rational design leveraging the scaffold's inherent bioactivity and synthetic flexibility.

Table 1: Key Historical Milestones in Imidazolone Medicinal Chemistry

YearDevelopmentSignificanceReference
1858Debus synthesis of imidazole (glyoxaline)First reliable chemical access to the core heterocycle [5]
1975FDA approval of Dacarbazine (DTIC)Validated imidazole-containing compounds as clinically useful anticancer agents [1]
1982Discovery of cardiotonic 4-aroyl-1,3-dihydro-2H-imidazol-2-ones (e.g., MDL 17,043)Introduced a novel class of positive inotropic agents; advanced to human clinical trials [3]
1990s-2000sDevelopment of AMPA receptor antagonists (e.g., Imidazo[1,2-a]indeno[1,2-e]pyrazines)Explored for neurological conditions like epilepsy and neurodegeneration [6]
2020sDesign of NLRP3-inhibiting Benzo[d]imidazol-2-ones (e.g., 9, 13, 18)Targeted inflammasome-driven diseases (auto-inflammatory, metabolic, neurodegenerative) [7]

Structural Significance of the 4-(4-Aminophenyl) Substituent in Bioactive Heterocycles

The incorporation of a 4-aminophenyl moiety at the C4 position of the imidazolone ring profoundly influences the molecule's electronic profile, spatial orientation, and biological interactions. This substituent contributes an electron-donating group (-NH₂) conjugated to an aromatic system, enhancing electron density across the fused system. Spectroscopic and computational analyses (e.g., electrostatic potential mapping, natural bond orbital calculations) reveal that the aminophenyl group significantly increases polarity and dipole moment compared to unsubstituted or alkyl-substituted imidazolones [5] [8]. This facilitates interactions with polar enzyme pockets and biological membranes. Crucially, the primary amine provides a key hydrogen-bond donor/acceptor site and a potential cation-π interaction anchor point, enabling specific binding to target proteins [2] [6].

Structure-activity relationship (SAR) studies consistently highlight the importance of this group. In anticancer derivatives bearing the 4-(4-aminophenyl)imidazolone core, modifications like acylation or alkylation of the aniline nitrogen often lead to dramatic reductions in cytotoxicity, particularly against aggressive lines like triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) [2]. Specific derivatives, such as compounds 14 and 22 featuring this motif, demonstrated exceptional potency in spheroid assays, effectively reducing the size and viability of PPC-1 spheroids (3D cancer models) with EC₅₀ values ranging from 3.1 to 47.2 µM, significantly lower than many analogues lacking the free aniline [2]. Similarly, in AMPA receptor antagonists like the tetracyclic 4,10-Dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives, the presence of an aniline-like moiety (often incorporated within extended aromatic systems) was critical for high affinity (Kᵢ in the nM range) and selectivity over glycine/NMDA receptors [6]. Molecular docking consistently positions the 4-aminophenyl group within hydrophobic subpockets while allowing the -NH₂ to form crucial hydrogen bonds with residues like GLU, ASP, or backbone carbonyls.

Table 2: Impact of 4-(4-Aminophenyl) Substitution on Biological Activity

Compound ClassKey DerivativesBiological Target/ActivityInfluence of 4-(4-Aminophenyl)Reference
Anticancer Imidazolones14, 22Cytotoxicity (PPC-1, U-87); Spheroid growth inhibitionEssential for low EC₅₀ (3.1-47.2 µM); Promotes reduction in spheroid size/viability [2]
AMPA Receptor Antagonists(+)-2, (+)-3[³H]-AMPA binding affinity; Glycine/NMDA receptor selectivityContributes to nM affinity; Enhances selectivity (>1000-fold vs glycine site) [6]
Zwitterionic Anticancer Agents4d, 4hCytotoxicity (Hep3B, Hela); Water solubility/bioavailabilityServes as attachment point for alkyl sulfates; Enables zwitterion formation enhancing solubility [8]
NLRP3 Inhibitors1Inhibition of IL-1β release; Pyroptosis inhibitionPart of hybrid pharmacophore; Contributes to binding in proposed NLRP3 site [7]

Therapeutic Potential of 1,3-Dihydro-2H-imidazol-2-one Scaffolds

The 1,3-dihydro-2H-imidazol-2-one scaffold, particularly when substituted with the 4-(4-aminophenyl) group, demonstrates remarkable therapeutic versatility across multiple disease domains:

  • Cardiovascular Agents: The foundational discovery of 4-aroyl-imidazolones as positive inotropes remains highly relevant. These compounds enhance cardiac contractility (inotropy) without proportionally increasing oxygen consumption or inducing severe arrhythmias characteristic of older agents like digitalis. Their mechanism, distinct from β-adrenergic agonists or phosphodiesterase inhibitors, involves sensitizing cardiac myofilaments to calcium or modulating sodium-calcium exchange [3]. The 4-(4-aminophenyl) variant would be predicted to exhibit altered pharmacokinetics (potentially enhanced solubility and tissue distribution) and possibly engage novel targets compared to the methoxy or methylthio substituted leads like MDL 17,043.

  • Anticancer Agents: Imidazolones bearing the 4-(4-aminophenyl) group exhibit potent activity against diverse cancer cell lines. Derivatives like 14 and 22 demonstrated selective cytotoxicity against PPC-1 (prostate) and U-87 (glioblastoma) cells, effectively targeting both 2D monolayers and, more significantly, 3D spheroids – models better recapitulating tumor microenvironments with hypoxia and nutrient gradients [2]. Recent innovations focus on improving bioavailability; zwitterionic derivatives, synthesized by appending alkyl sulfonate groups to the aniline nitrogen (e.g., via amide linkage), show markedly enhanced water solubility while retaining or improving cytotoxicity (e.g., compound 4d: IC₅₀ = 134.2 ± 4.4 µM on Hep3B; 4h: IC₅₀ = 85.1 ± 2.1 µM on Hela). These zwitterions also show DNA binding affinity (docking scores -6.8 to -8.7 kcal/mol), suggesting a potential mechanism involving DNA interaction [8].

  • Anti-inflammatory Agents (NLRP3 Inflammasome Inhibitors): The benzo[d]imidazol-2-one substructure, closely related to the 4-aryl-1,3-dihydro-2H-imidazol-2-one core, is a validated pharmacophore for inhibiting the NLRP3 inflammasome – a key driver in numerous inflammatory, autoimmune, and metabolic diseases. Compounds like 9, 13, and 18 potently inhibit NLRP3-dependent IL-1β release and pyroptosis in human macrophages (THP-1 cells) [7]. While the specific 4-(4-aminophenyl) derivative wasn't tested in this series, pharmacophore hybridization strategies (e.g., combining the imidazolone with acrylate motifs like INF39) yielded potent inhibitors (e.g., compound 1). Computational docking suggests these compounds bind near the NLRP3 NACHT domain, potentially interfering with ATP hydrolysis (a critical step for NLRP3 activation and oligomerization) [7]. The 4-aminophenyl group could enhance binding to this putative site via π-stacking and hydrogen bonding.

  • Neurological Agents (AMPA Receptor Antagonists): Although not explicitly featuring the 4-(4-aminophenyl) group, highly potent and selective AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists are built around the imidazo[1,2-a]indeno[1,2-e]pyrazin-4-one core, a fused imidazolone system [6]. Compounds like (+)-2 and (+)-3 exhibit nanomolar affinity (Kᵢ = 0.14 µM and 0.11 µM, respectively) for the AMPA receptor and exceptional selectivity over the glycine site of the NMDA receptor (>1000-fold). Such antagonists are therapeutic candidates for conditions involving excitotoxic neuronal damage, such as stroke, epilepsy, and neurodegenerative disorders. The presence of aromatic/heteroaromatic substituents analogous to the 4-aminophenyl group is critical for activity in this class.

Table 3: Primary Therapeutic Mechanisms of 4-(4-Aminophenyl)-1,3-dihydro-2H-imidazol-2-one Derivatives

Therapeutic AreaProposed Mechanism of ActionKey Biological EffectsRepresentative CompoundsReference
Cardiovascular DiseaseCalcium sensitization / Modulation of ion fluxesIncreased cardiac contractility (positive inotropy); Reversal of barbiturate-induced cardiac depressionMDL 17,043 (Structural analogue) [3]
OncologyDNA interaction / Unclear targetsCytotoxicity (Hep3B, Hela, PPC-1, U-87); Inhibition of 3D spheroid growth; DNA binding14, 22, 4d, 4h [2] [8]
Inflammation (NLRP3-driven)NLRP3 ATPase inhibition / Blocking oligomerizationInhibition of IL-1β release; Inhibition of pyroptosis; Reduction of caspase-1 activation9, 13, 18 (Benzo analogues), 1 (Hybrid) [7]
Neurological DisordersAMPA receptor antagonismBlockade of glutamate-induced excitotoxicity; Neuroprotection(+)-2, (+)-3 (Fused analogues) [6]

The structural and mechanistic diversity presented by the 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold underscores its privileged status in medicinal chemistry. Its capacity for targeted chemical modifications enables the optimization of potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. Future research will likely explore novel substitution patterns, prodrug strategies (leveraging the aniline group), and deeper mechanistic studies to fully exploit its potential across these critical disease areas.

Properties

CAS Number

141106-56-1

Product Name

2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro-

IUPAC Name

4-(4-aminophenyl)-1,3-dihydroimidazol-2-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19

InChI

InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,10H2,(H2,11,12,13)

InChI Key

HBNFLGPICJTVPP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CNC(=O)N2)N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.